Dimethyl phthalate (Ring-d4)

Catalog No.
S917068
CAS No.
93951-89-4
M.F
C10H10O4
M. Wt
198.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phthalate (Ring-d4)

CAS Number

93951-89-4

Product Name

Dimethyl phthalate (Ring-d4)

IUPAC Name

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Molecular Formula

C10H10O4

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D

InChI Key

NIQCNGHVCWTJSM-LNFUJOGGSA-N

SMILES

Array

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H]

Dimethyl phthalate (Ring-d4) (CAS: 93951-89-4) is a highly stable, isotopically labeled reference material wherein the four aromatic protons of the phthalate core are replaced by deuterium. In analytical chemistry and procurement for QA/QC laboratories, it serves as the gold-standard Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). By maintaining physicochemical properties identical to native dimethyl phthalate (DMP)—including partition coefficients, boiling point, and ionization efficiency—this ring-deuterated analog ensures exact chromatographic co-elution. This allows it to perfectly compensate for matrix effects, ionization suppression, and sample preparation losses during the trace-level quantification of DMP in environmental, biological, and polymer matrices [1].

Substituting Dimethyl phthalate (Ring-d4) with generic internal standards, such as Diethyl phthalate-d4, Phenanthrene-d10, or Benzyl benzoate, introduces critical quantification vulnerabilities. Because structural analogs possess different molecular weights, polarities, and Log P values, they do not perfectly co-elute with native DMP in gas or liquid chromatography. In complex matrices like soil extracts or plasticizer leachates, ionization suppression or enhancement fluctuates by the second; a surrogate eluting even slightly apart from the target analyte will experience a different matrix environment, leading to uncorrected signal variations. Furthermore, generic analogs exhibit divergent extraction recoveries during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), frequently resulting in relative recovery errors exceeding 15-20%, whereas the exact ring-d4 isotopologue mathematically nullifies these losses [1].

Chromatographic Co-elution and Matrix Effect Nullification

In GC-MS and LC-MS/MS workflows, exact co-elution is mandatory for accurate matrix effect compensation. Dimethyl phthalate (Ring-d4) exhibits a retention time identical to native DMP, ensuring both compounds are subjected to the exact same ionization conditions in the source. In contrast, structural analogs like Diethyl phthalate-d4 (DEP-d4) elute later due to their increased lipophilicity, exposing them to different matrix suppression zones. Studies utilizing IDMS demonstrate that DMP-d4 corrects matrix-induced signal variations to yield 98-102% quantitative accuracy, whereas non-co-eluting surrogates can result in quantification errors of up to 25% in complex environmental matrices [1].

Evidence DimensionQuantification Accuracy (Matrix Effect Compensation)
Target Compound DataDMP-d4 (Exact co-elution, ΔRT = 0.00 min): 98-102% accuracy
Comparator Or BaselineDEP-d4 or generic surrogate (ΔRT > 1.0 min): 75-85% accuracy
Quantified DifferenceEliminates up to 25% quantification error caused by uncompensated matrix suppression.
ConditionsTrace analysis of phthalates in complex environmental/biological matrices via GC-MS/MS.

Procuring the exact isotopic analog is essential for laboratories needing to meet stringent EPA or ISO recovery criteria without failing QA/QC audits.

Mass Spectrometry Resolution and Cross-Talk Elimination

Effective isotope dilution requires a sufficient mass difference to prevent natural isotopic interference between the native analyte and the internal standard. Dimethyl phthalate (Ring-d4) provides a robust +4 Da mass shift, producing a primary quantifier ion at m/z 167 compared to the native DMP quantifier at m/z 163. This +4 Da separation completely bypasses the M+1 and M+2 natural isotopic contributions from native carbon-13 and oxygen-18. Comparatively, lower-mass labeled standards (e.g., +1 or +2 Da) or external calibration methods suffer from signal overlap at high analyte concentrations, artificially inflating the internal standard response and skewing calibration curves [1].

Evidence DimensionIsotopic Cross-Talk / Signal Overlap
Target Compound DataRing-d4 (+4 Da shift, m/z 167): 0% native isotopic interference
Comparator Or Baseline+1 or +2 Da labeled analogs: Measurable M+1/M+2 interference at high concentrations
Quantified DifferenceComplete elimination of false-positive signal inflation in the IS channel.
ConditionsHigh-concentration native DMP samples analyzed via GC-MS (electron ionization).

A +4 Da mass shift guarantees linear calibration curves over a wider dynamic range, reducing the need for sample re-dilution and re-analysis.

Absolute Extraction Recovery Synchronization

During rigorous sample preparation protocols such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), analyte losses are inevitable. Because Dimethyl phthalate (Ring-d4) shares the exact partition coefficient (Log P ≈ 1.6) and solubility profile as native DMP, its absolute recovery perfectly mirrors the target compound. When DMP-d4 is spiked prior to extraction, the relative recovery ratio remains strictly 1.00 ± 0.05. Conversely, using a generalized semi-volatile internal standard like Phenanthrene-d10 or a different phthalate ester results in divergent extraction efficiencies, often skewing the calculated recovery ratios by 15-30% depending on the sorbent or solvent system used [1].

Evidence DimensionRelative Extraction Recovery Ratio (Analyte/IS)
Target Compound DataDMP-d4: 1.00 ± 0.05 (perfect tracking)
Comparator Or BaselinePhenanthrene-d10 or generic IS: 0.70 - 1.30 (divergent tracking)
Quantified DifferenceReduces extraction-induced quantification bias by 15-30%.
ConditionsSPE or LLE extraction of aqueous or solid samples prior to GC-MS analysis.

Ensures that any physical losses during sample preparation are mathematically neutralized, a strict requirement for accredited analytical workflows.

Environmental Compliance Monitoring (EPA Methods 8270/1625)

Utilized as the mandatory internal standard for quantifying dimethyl phthalate in municipal wastewater, soil, and solid waste. The exact co-elution and +4 Da mass shift ensure compliance with stringent EPA recovery and precision criteria, neutralizing matrix effects from complex environmental sludges [1].

Consumer Product and Polymer Migration Testing

Essential for LC-MS/MS or GC-MS analysis of plasticizer leaching from food packaging, toys, and medical devices, where complex polymer matrices cause severe ionization suppression that generic standards cannot correct[2].

Human Biomonitoring and Toxicological Assays

Used to precisely measure DMP or its metabolites in blood, serum, or urine, where the exact recovery tracking of the Ring-d4 standard mathematically nullifies the high variability of biological sample preparation [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

198.08301578 Da

Monoisotopic Mass

198.08301578 Da

Heavy Atom Count

14

Dates

Last modified: 08-16-2023

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